Molecular Weight and LogP Differentiation vs. Des-cyclopropylmethoxy Analog
The addition of the cyclopropylmethoxy group to the 1-[(2,5-dichlorophenyl)sulfonyl]pyrrolidine scaffold results in a quantifiable shift in key drug-likeness parameters. The target compound (MW 350.3 g/mol) is 70.1 g/mol heavier than the unsubstituted analog 1-[(2,5-dichlorophenyl)sulfonyl]pyrrolidine (MW 280.17 g/mol) . The analog has a reported LogP of 3.04-3.09, and the added ether functionality is expected to lower the LogP due to increased hydrogen-bond acceptor capacity, potentially improving aqueous solubility for biological assays . This differentiation is critical for researchers optimizing pharmacokinetic profiles in a lead series.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 350.3 g/mol; LogP not experimentally determined in available literature |
| Comparator Or Baseline | 1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine: MW = 280.17 g/mol; LogP = 3.04 |
| Quantified Difference | ΔMW = +70.13 g/mol; LogP direction of change inferred from structural modification |
| Conditions | Calculated and reported physicochemical properties |
Why This Matters
A higher molecular weight within a lead series must be justified by a commensurate gain in potency or selectivity; this data point allows procurement officers to assess whether the added complexity of this building block is warranted for their SAR objectives.
